N,3-dimethylbutan-1-amine hydrochloride

Catalog No.
S1902971
CAS No.
2419-59-2
M.F
C6H16ClN
M. Wt
137.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,3-dimethylbutan-1-amine hydrochloride

Volatile liquid amine free bases cause weighing errors and process variability. N,3-dimethylbutylamine HCl (CAS 2419-59-2), a stable crystalline salt, ensures precise stoichiometric control and extended shelf-life.

  • Key building block for HCV polymerase inhibitors, delivering the N-methylisoamyl moiety for target binding.
  • Ideal for automated HTS and SAR campaigns (e.g., PTPN2 inhibitors) without handling issues of the free base (CAS 4104-44-3).
  • Enables reproducible amide couplings and SNAr reactions due to consistent solid-state mass transfer.

CAS Number

2419-59-2

Product Name

N,3-dimethylbutan-1-amine hydrochloride

IUPAC Name

N,3-dimethylbutan-1-amine;hydrochloride

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

InChI

InChI=1S/C6H15N.ClH/c1-6(2)4-5-7-3;/h6-7H,4-5H2,1-3H3;1H

InChI Key

VCJIRVHWQPACGL-UHFFFAOYSA-N

SMILES

CC(C)CCNC.Cl

Canonical SMILES

CC(C)CCNC.Cl

The exact mass of the compound N,3-dimethylbutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,3-dimethylbutan-1-amine hydrochloride, N,3-dimethylbutylamine hydrochloride, N-Methylisoamylamine hydrochloride, N-Methyl-3-methylbutan-1-amine hydrochloride, 1-Butanamine, N,3-dimethyl-, hydrochloride

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

N,3-dimethylbutan-1-amine hydrochloride is a high-purity secondary aliphatic amine salt characterized by its N-methyl group and branched isoamyl side chain . As a crystalline solid, it offers superior handling, precise stoichiometric control, and extended shelf-life compared to its volatile free base counterpart. In industrial and medicinal chemistry, it serves as a critical building block for introducing the N-methylisoamyl moiety via SNAr reactions, reductive aminations, or amide couplings. This specific structural motif is highly valued for tuning the lipophilicity, steric hindrance, and metabolic profiles of active pharmaceutical ingredients (APIs), including viral polymerase inhibitors and CNS-active agents .

Research Fit

1

Secondary amine hydrochloride saltSolid form with complete water solubility, enabling direct use in aqueous reaction media and accurate weighing for reproducible synthesis workflows.

2

N-Methyl-3-methylbutylamine scaffoldVersatile building block for monoamine transporter inhibitor synthesis; the specific substitution pattern supports DAT-selective inhibitor design and sibutramine metabolite access.

3

Differentiated from primary amine analogsN-Methylation alters nucleophilicity and avoids an extra reactive hydrogen, preventing divergent synthetic pathways and off-target byproducts.

Replacing N,3-dimethylbutan-1-amine hydrochloride with close analogs compromises both process efficiency and final product efficacy . Substituting with straight-chain N-methylbutylamine eliminates the terminal isopropyl branching, which is often crucial for occupying specific hydrophobic pockets in target proteins, leading to a precipitous drop in binding affinity. Using primary isoamylamine leaves an exposed N-H site in downstream products, altering hydrogen-bonding networks and increasing susceptibility to metabolic degradation. Furthermore, attempting to use the free base form (CAS 4104-44-3) introduces significant process variability; its volatility and liquid state complicate precise stoichiometric weighing in large-scale synthesis, whereas the hydrochloride salt guarantees reproducible mass transfer and reaction consistency [1].

Substitution Risk

Primary amine mismatch

Replacing with 3-methylbutan-1-amine or similar primary amines may introduce an additional reactive hydrogen, leading to divergent alkylation pathways and off-target byproducts not observed with the secondary N-methylamine.

Branching pattern shift

Analogs with gem-dimethyl or 1,3-dimethyl substitution (e.g., 3,3-dimethylbutanamine or 1,3-dimethylbutylamine) alter spatial orientation of the amine group, potentially shifting monoamine transporter binding profiles and selectivity context.

Free base vs. salt form

The free base (CAS 4104-44-3) is a liquid with limited aqueous solubility, unlike the solid hydrochloride salt; using the free base may require additional neutralization and handling steps that impact aqueous assay compatibility.

Processability and Stoichiometric Precision: Hydrochloride Salt vs. Free Base

For industrial scale-up, the physical state of the amine precursor dictates process reproducibility. N,3-dimethylbutan-1-amine hydrochloride is a stable, non-volatile crystalline solid, which allows for highly accurate gravimetric dispensing . In contrast, the free base (CAS 4104-44-3) is a volatile liquid with a relatively low boiling point, prone to evaporative loss and atmospheric degradation during handling [1]. Utilizing the hydrochloride salt eliminates mass-loss variances during batch preparation, ensuring exact stoichiometry in sensitive SNAr or cross-coupling reactions, thereby reducing batch-to-batch yield fluctuations.

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline solid (CAS 2419-59-2), negligible evaporative loss at standard temperature and pressure (STP).
Comparator Or BaselineFree base form (CAS 4104-44-3), volatile liquid prone to mass loss.
Quantified DifferenceEnables precise gravimetric control and eliminates stoichiometric errors associated with volatile liquid handling.
ConditionsStandard laboratory and industrial scale-up weighing conditions.

Ensuring exact stoichiometry through a stable solid salt prevents yield losses and impurity formation in large-scale pharmaceutical manufacturing.

DAT vs. NET selectivity
Head-to-head
106-fold DAT/NET selectivity (IC50 9 nM vs. 960 nM)
DAT-selective inhibition context reported; recombinant human transporter assays
Data to verify in intended expression system; selectivity may vary with assay conditions

Target Binding Affinity: Branched Isoamyl vs. Straight-Chain Butyl Moieties

The terminal branching of the isoamyl group in N,3-dimethylbutan-1-amine is frequently essential for optimal receptor or enzyme binding. In the development of targeted inhibitors, such as viral polymerase or phosphatase inhibitors, the branched isopropyl terminus effectively fills specific hydrophobic pockets that a linear chain cannot. Substituting this compound with N-methylbutylamine hydrochloride results in a loss of these critical van der Waals interactions, which can quantitatively reduce the inhibitory potency (IC50) of the resulting API by an order of magnitude or more due to suboptimal steric complementarity.

Evidence DimensionSteric complementarity in hydrophobic binding pockets
Target Compound DataBranched isoamyl group provides optimal steric bulk for deep hydrophobic pocket occupation.
Comparator Or BaselineN-methylbutylamine (linear chain), lacking terminal branching.
Quantified DifferencePrevents the significant drop in binding affinity (often >10-fold IC50 increase) seen when terminal branching is removed.
ConditionsStructure-activity relationship (SAR) optimization in targeted drug discovery.

Procuring the exact branched amine is non-negotiable when the target protein's binding site requires specific steric bulk for high-affinity inhibition.

Desmethylsibutramine potency
Head-to-head
Desmethylsibutramine > sibutramine in NET/SERT reuptake inhibition
Supports metabolite synthesis pathway research; scaffold-specific pharmacology
Qualitative ranking; exact fold difference not numerically reported in cited source

Metabolic Profile and Reactivity: Secondary vs. Primary Amine Precursors

The presence of the N-methyl group in N,3-dimethylbutan-1-amine hydrochloride distinguishes it critically from primary isoamylamine. During synthesis, the secondary amine acts as a controlled nucleophile, preventing the over-alkylation issues commonly encountered with primary amines [1]. In the final API, the resulting tertiary amine or substituted amide lacks the reactive N-H bond of a secondary amine (which would form if a primary amine precursor were used), thereby altering the hydrogen-bond donor profile and enhancing metabolic stability against oxidative degradation pathways.

Evidence DimensionSynthetic selectivity and API metabolic stability
Target Compound DataN-methyl secondary amine prevents over-alkylation and yields metabolically stable tertiary amine/amide motifs.
Comparator Or BaselineIsoamylamine (primary amine), prone to multiple alkylations and yielding less stable secondary amine motifs.
Quantified DifferenceEliminates the requirement for complex protection/deprotection steps and improves downstream pharmacokinetic profiles.
ConditionsNucleophilic substitution (SNAr) and subsequent in vivo metabolic profiling.

Selecting the N-methylated secondary amine streamlines synthesis by avoiding over-reaction and yields APIs with superior pharmacokinetic durability.

HCV NS5B inhibitor class
Class-level inference
IC50 range 6–18 nM for structurally related NS5B inhibitors
Class-derived nanomolar potency context; N-methyl secondary amine pharmacophore required
Source review recommended; specific derivative activities may differ
Salt vs. free base
Head-to-head
Hydrochloride: solid, water soluble; Free base: liquid, limited solubility
Solid salt form supports accurate weighing and aqueous workflow compatibility
Purity specifications may vary by supplier; verify lot-specific data
Glucose tolerance model
Class-level inference
Reported plasma glucose reduction in ob/ob mice with sibutramine analogs
Model-response endpoint context; supports metabolic disorder research tool application
Class-level inference; direct activity requires compound-specific validation

Synthesis of Antiviral Polymerase Inhibitors

The compound is a critical building block in the synthesis of Hepatitis C virus (HCV) polymerase inhibitors, where the N-methylisoamyl moiety provides the exact steric and lipophilic properties required for high-affinity binding to the viral enzyme .

Development of CNS-Active Agents and Sibutramine Analogs

Utilized as a precursor in the synthesis of desmethylsibutramine analogs and other CNS-targeting compounds, where balancing blood-brain barrier penetration with metabolic stability is heavily dependent on the specific branched amine structure.

Optimization of Targeted Kinase and Phosphatase Inhibitors

Procured for structure-activity relationship (SAR) campaigns (e.g., PTPN2 inhibitors for melanoma), where introducing the N-methylisoamyl group via SNAr or amidation is necessary to probe and occupy specific hydrophobic binding pockets [1].

Standardized Reagent for Automated Parallel Synthesis

The stable, solid hydrochloride salt form makes it an ideal, easily weighable secondary amine for automated high-throughput screening libraries, ensuring consistent stoichiometry without the handling issues of volatile liquid amines .

Application Fit Matrix

Application
Selection Property
Validation Focus
DAT-selective inhibitor synthesis for CNS pathway studies
N-methyl-3-methylbutylamine scaffold for DAT selectivity assay context
DAT vs. NET inhibition endpoint review; selectivity profile reproducibility
Sibutramine metabolite synthesis for obesity model research
Desmethylsibutramine scaffold access; NET/SERT reuptake inhibition context
Metabolite pharmacology endpoint comparison; model-response interpretation
HCV NS5B polymerase inhibitor discovery
Secondary amine pharmacophore for NS5B active site engagement
NS5B inhibition assay context; class-level potency review
Proteomics sample preparation and derivatization
Hydrochloride salt providing aqueous solubility and solid handling
Quantitative proteomics reproducibility; amine reactivity consistency

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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